molecular formula C18H21N5O2S B3010043 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034547-31-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3010043
CAS No.: 2034547-31-2
M. Wt: 371.46
InChI Key: YZIUCTWEVYTNJQ-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. The triazolopyrazine moiety is linked via a methylene bridge to a cyclopentanecarboxamide group, which is further substituted with a thiophene ring at position 1.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-25-16-15-22-21-14(23(15)10-9-19-16)12-20-17(24)18(7-3-4-8-18)13-6-5-11-26-13/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUCTWEVYTNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Triazolo-pyrazine core : Known for significant pharmacological properties.
  • Thiophene ring : Often associated with various biological activities.
  • Cyclopentanecarboxamide moiety : Contributes to the compound's overall biological profile.

The molecular formula is C16H18N6O2SC_{16}H_{18}N_6O_2S with a molecular weight of 370.42 g/mol. The compound's structural features suggest potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazolo-pyrazine core can bind to various enzymes or receptors, modulating their activity. This binding may lead to:

  • Inhibition of enzyme activity : This can affect metabolic pathways.
  • Activation of signaling pathways : Resulting in altered cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrazines exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate activity against various bacterial and fungal strains when tested in vitro.

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliModerate Inhibition
Candida albicansModerate Inhibition

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized compounds related to this class. The results indicated that certain derivatives could enhance the effectiveness of existing antibiotics by reversing resistance mechanisms in bacteria.
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. Results showed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in:

Core heterocycle ([1,2,4]triazolo[4,3-a]pyrazine vs. pyridazine or imidazopyridine).

Substituent positions (ethoxy at position 8 vs. hydroxy or piperidinyl groups).

Carboxamide-linked moieties (thiophene-cyclopentane vs. phenyl-triazole or acetamide derivatives).

Key Comparative Data

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Pharmacological Notes
Target Compound [1,2,4]triazolo[4,3-a]pyrazine 8-ethoxy, 3-(methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide C₁₈H₂₁N₅O₂S 371.45 High lipophilicity (ethoxy); thiophene may enhance binding to sulfur-preferring targets .
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide [1,2,4]triazolo[4,3-b]pyridazine 6-ethoxy, 3-(methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide C₁₈H₂₁N₅O₂S 371.5 Pyridazine core reduces aromaticity vs. pyrazine; potential differences in metabolic stability .
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylthio)phenyl)acetamide [1,2,4]triazolo[4,3-a]pyrazine 8-(3-methylpiperidinyl), 3-oxo, acetamide-linked methylthiophenyl C₁₉H₂₃N₇O₂S 413.50 Piperidinyl and methylthio groups may improve CNS penetration; 3-oxo group could influence hydrogen bonding .
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide [1,2,4]triazolo[4,3-a]pyrazine 8-hydroxy, 2-phenyltriazole carboxamide C₁₆H₁₃N₇O₂ 343.32 Hydroxy group increases polarity, potentially reducing bioavailability compared to ethoxy derivatives .

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